Pentachloroaniline (PCA) is a fully chlorinated aromatic amine characterized by exceptional thermal stability and extreme hydrophobicity. As a highly crystalline solid with a melting point exceeding 231 °C, PCA serves as a critical analytical reference standard for environmental monitoring and a robust intermediate in the synthesis of specialized dyes, pigments, and agrochemicals. Its fully substituted aromatic ring imparts significant resistance to further electrophilic substitution, making it a stable building block in demanding chemical environments where lesser-chlorinated analogs would degrade or undergo unwanted side reactions [1].
Substituting Pentachloroaniline with lower-chlorinated analogs like 2,4,6-trichloroaniline or its parent nitro-compound, pentachloronitrobenzene (PCNB), compromises both analytical accuracy and material performance. In environmental testing, PCA is the specific biological and environmental reduction product of PCNB; using generic chloroanilines cannot calibrate instruments for PCNB degradation tracking. In materials synthesis, PCA's extreme melting point (>231 °C) and near-zero aqueous solubility (~0.03 mg/L) dictate entirely different processing conditions—requiring non-polar organic solvents—compared to trichloroaniline, which melts at ~78 °C and is highly soluble in comparison. Generic substitution leads to catastrophic failures in high-temperature formulation stability and analytical mass-spectrometry resolution [1].
Pentachloroaniline exhibits a melting point of 231–234 °C, which is significantly higher than its partially chlorinated analogs and parent compounds. For instance, 2,4,6-trichloroaniline melts at 73–79 °C, and pentachloronitrobenzene (PCNB) melts at 144 °C. This 80–150 °C thermal advantage allows PCA to survive high-temperature condensation reactions and pigment curing processes without premature melting or decomposition, ensuring structural integrity in advanced material formulations .
| Evidence Dimension | Melting Point |
| Target Compound Data | 231 - 234 °C |
| Comparator Or Baseline | 2,4,6-Trichloroaniline (73 - 79 °C) and PCNB (144 °C) |
| Quantified Difference | >80 °C higher than PCNB; >150 °C higher than 2,4,6-trichloroaniline |
| Conditions | Standard atmospheric pressure, solid-state thermal analysis |
Buyers formulating high-temperature pigments or polymers must select PCA to prevent phase changes or volatilization during aggressive thermal processing steps.
The fully chlorinated ring of Pentachloroaniline drastically reduces its affinity for water, yielding an aqueous solubility of approximately 0.03 mg/L at 25 °C. In stark contrast, 2,4,6-trichloroaniline has a water solubility of ~40 mg/L, and PCNB is at 0.44 mg/L. This extreme hydrophobicity means PCA is over 1,000 times less soluble in water than trichloroaniline, necessitating the use of specific organic solvents (e.g., dichloromethane, hexane) for processability, but resulting in final products that are highly resistant to aqueous leaching [1].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | ~0.03 mg/L |
| Comparator Or Baseline | 2,4,6-Trichloroaniline (~40 mg/L) |
| Quantified Difference | >1,000-fold reduction in aqueous solubility |
| Conditions | 25 °C, neutral pH water |
Procurement teams must account for PCA's strict organic-solvent requirements during manufacturing, which directly translates to superior water-resistance in downstream coatings and agricultural formulations.
In environmental monitoring and agricultural compliance, Pentachloroaniline is the definitive biological and environmental reduction product of the fungicide Pentachloronitrobenzene (PCNB). Analytical laboratories cannot substitute PCNB or lesser chloroanilines to calibrate mass spectrometers for PCNB degradation. PCA provides the exact mass-to-charge (m/z) fragmentation pattern and chromatographic retention time required to quantify the microbial reductive transformation of PCNB in soil and groundwater matrices [1].
| Evidence Dimension | GC-MS/LC-MS Target Specificity |
| Target Compound Data | Exact match for PCNB degradation metabolite (PCA) |
| Comparator Or Baseline | Pentachloronitrobenzene (Parent compound) or Trichloroanilines |
| Quantified Difference | 100% target specificity for the reduced metabolite vs. 0% for parent/analogs |
| Conditions | Environmental residue testing via GC-MS/LC-MS |
Laboratory buyers must procure high-purity PCA as a non-negotiable reference standard to meet regulatory requirements for tracking fungicide degradation profiles.
Directly following from its unique mass-to-charge fragmentation profile, Pentachloroaniline is the required standard for calibrating GC-MS and LC-MS equipment in soil and groundwater residue testing to track the degradation of Pentachloronitrobenzene (PCNB) [1].
Leveraging its >231 °C melting point, PCA is a structurally stable precursor for synthesizing highly chlorinated, thermally stable azo dyes and pigments that must survive aggressive curing processes without volatilizing [1].
Due to its extremely low aqueous solubility (~0.03 mg/L), PCA is utilized as a stable intermediate in developing specialized, water-resistant agricultural compounds that resist rain-wash and environmental leaching [1].
Acute Toxic;Health Hazard;Environmental Hazard